Multi-Compendial Qualification and Reference Standard Traceability Scope
Unlike generic research-grade impurity standards, Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is qualified against USP, EP, JP, and BP pharmacopeial monographs, providing direct traceability for regulatory submissions [1]. Alternatives such as Lenvatinib Impurity 8 (CAS 417719-45-0) typically lack multi-compendial qualification and require additional bridging studies, introducing delays in ANDA/NDA filing.
| Evidence Dimension | Regulatory qualification scope (number of pharmacopeias) |
|---|---|
| Target Compound Data | Qualified against 4 pharmacopeias: USP, EP, JP, BP |
| Comparator Or Baseline | Lenvatinib Impurity 8 (CAS 417719-45-0) – typically qualified against 0–1 pharmacopeia |
| Quantified Difference | 4 vs ≤1 pharmacopeias; ≥3 additional compendial qualifications |
| Conditions | Regulatory documentation review; no specific experimental conditions applicable |
Why This Matters
Minimizes the risk of regulatory rejection and eliminates the need for costly, time-consuming bridging studies in ANDA/NDA submissions.
- [1] Veeprho. Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, Product Catalogue No. VE0022149. Available at: https://veeprho.com/impurities/phenyl-4-6-carbamoyl-7-methoxyquinolin-4-yloxy-2-chlorophenylcarbamate/ (accessed 2026-05-05). View Source
